molecular formula C16H12N2 B1626808 5-Phenyl-2,4'-bipyridine CAS No. 340026-72-4

5-Phenyl-2,4'-bipyridine

Cat. No. B1626808
M. Wt: 232.28 g/mol
InChI Key: YUIOVZCVPYFEFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient method for synthesizing 5-aryl-2,2’-bipyridines with a para-arylsulfanyl group in an aromatic substituent has been proposed. The synthesis involves using in situ generated aryne intermediates without the need for complex experimental procedures or expensive reagents/catalysts. This approach provides a new variant for preparing 5-aryl-2,2’-bipyridines with an extended conjugation system . The structure of one product has been confirmed by X-ray diffraction.


Molecular Structure Analysis

The molecular formula of 5-Phenyl-2,4’-bipyridine is C~17~H~14~N~2~ . Its calculated elemental composition is approximately 73.35% carbon ©, 5.07% hydrogen (H), and 10.06% nitrogen (N) .

Scientific Research Applications

Synthesis and Structural Studies

5-Phenyl-2,4'-bipyridine is a versatile compound used in the synthesis of various complexes. For instance, it plays a critical role in the formation of cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, demonstrating unique photophysical properties and redox behavior (Neve et al., 1999). Similarly, its derivatives have been used in the synthesis of Ruthenium(II) polypyridyl complexes, providing insights into electron delocalization and ligand-ligand interactions (Ye et al., 1999).

Luminescence and Sensing Applications

5-Phenyl-2,4'-bipyridine-based molecules exhibit significant luminescence properties. For example, they have been utilized in the creation of gold(I) complexes, which show potential in cation-binding studies due to their tunable electronic properties and luminescence characteristics (Solovyev et al., 2018). Moreover, the synthesis of fluorescent 5-aryl-2,2’-bipyridines with extended conjugation systems has been reported, demonstrating potential applications in metal cation sensing (Shabunina et al., 2017).

Fungicidal Activity

5-Phenyl-2,2′-bipyridine has shown promising fungicidal activity against plant diseases like wheat powdery mildew and wheat leaf rust, positioning it as a potential agent in agricultural applications (Kelly‐Basetti et al., 1995).

Photophysical Studies

Studies on the photophysics of compounds like 5-Phenyl-2,4'-bipyridine have provided valuable insights. Research on phenyl pyridines and bipyridines in different media, for instance, has contributed to the understanding of their excited state properties and electronic interactions (Sarkar & Chakravorti, 1995).

Coordination Chemistry and Catalysis

5-Phenyl-2,4'-bipyridine is instrumental in the field of coordination chemistry, particularly in the synthesis of uranyl compounds and its role in influencing the structure-directing assembly of uranyl-organic compounds (An et al., 2019). It also finds application in catalysis, as seen in the synthesis of metal-bipyridine/phenanthroline-functionalized porous crystalline materials for various catalytic processes (Feng et al., 2021).

properties

IUPAC Name

5-phenyl-2-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIOVZCVPYFEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479651
Record name 5-PHENYL-2,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2,4'-bipyridine

CAS RN

340026-72-4
Record name 5-PHENYL-2,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SX Cui, YL Zhao, B Li, JP Zhang, Q Liu, Y Zhang - Polyhedron, 2008 - Elsevier
Pyridine-2,6-dicarboxylic acid reacts as the first ligand under hydrothermal conditions with divalent cobalt ions to form three 1D polymeric complexes in the presence of 2,4′-bipyridine …
Number of citations: 20 www.sciencedirect.com
S Cui, Y Zhao, J Zhang, Q Liu… - Crystal Growth and …, 2008 - ACS Publications
Three new mononuclear complexes [Cu(pdc)L(H 2 O)]·xH 2 O (L = 2,4′-bpy, x = 4 (1); L = 5-ph-2,4′-bpy, x = 2 (2); L = 5-Cl-2,4′-bpy, x = 0 (3)) were prepared in the reaction of …
Number of citations: 37 pubs.acs.org
Y Zhao, S Cui, B Li, J Zhang, Q Liu - Journal of Molecular Structure, 2008 - Elsevier
The pyridine-2,6-dicarboxylic acid (pdcH 2 ) reacts as first ligand under hydrothermal conditions, with Ni(NO 3 ) 2 ·6H 2 O to form 1D coordination polymers in the presence of 5-phenyl-2…
Number of citations: 5 www.sciencedirect.com
SX Cui, YL Zhao, JP Zhang, Q Liu, Y Zhang - Polyhedron, 2009 - Elsevier
A series of complexes has been synthesized based on pyridine-2,6-dicarboxylate (L1) as the bridging ligand and 5-(4-bromophenyl)-2,4′-bipyridine (L2) as the pendant with different …
Number of citations: 13 www.sciencedirect.com

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